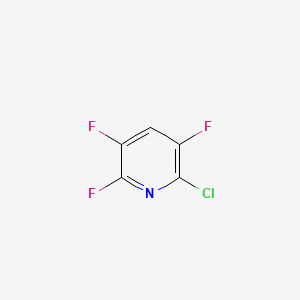
2-Chloro-3,5,6-trifluoropyridine
Übersicht
Beschreibung
Synthesis Analysis
Several methods exist for synthesizing 2-Chloro-3,5,6-trifluoropyridine. One approach involves chlorinating 2,3,6-trichloropyridine to obtain an intermediate, which is then fluorinated in the vapor phase to yield the desired compound . Additionally, other synthetic routes may involve the substitution of chlorine atoms by fluorine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3,5,6-trifluoropyridine consists of a pyridine ring with chlorine and trifluoromethyl substituents. The chlorine atom is positioned at the 4-position, while the three fluorine atoms are distributed at the 3, 5, and 6 positions . You can visualize the structure here.
Chemical Reactions Analysis
The unique properties of 2-Chloro-3,5,6-trifluoropyridine stem from the combination of the strong electron-withdrawing effect of fluorine and the aromatic ring of the pyridine moiety. These properties make it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. For example, it can serve as a precursor for various fluorinated compounds used in crop protection and drug development .
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyhalogenated Compounds
2-Chloro-3,5,6-trifluoropyridine is employed in the synthesis of various polyhalogenated compounds. For instance, it has been used in the preparation of different fluorinated and chlorinated pyridine derivatives, which are significant in the development of new materials and chemicals (Chambers et al., 2001).
Role in Antimicrobial Activities
Research shows that 2-Chloro-3,5,6-trifluoropyridine has potential antimicrobial applications. It has been studied for its interactions with DNA and its structural and spectroscopic properties, which are critical in understanding its biological activities (Evecen et al., 2017).
Application in Organic Synthesis
This compound is instrumental in organic synthesis, particularly in halogen shuffling in pyridines. It serves as a starting material for various synthetic transformations, contributing to the development of new synthetic methods in organic chemistry (Mongin et al., 1998).
Use in Herbicide Synthesis
2-Chloro-3,5,6-trifluoropyridine is a key intermediate in the synthesis of certain herbicides. Its role in the synthesis of trifloxysulfuron, a highly efficient herbicide, exemplifies its importance in agrochemical research (Zuo Hang-dong, 2010).
Involvement in Nucleophilic Substitution Studies
It's used to study the pathways of nucleophilic substitution, particularly how substituents like the trialkylsilyl group influence the regioselectivity in halopyridines. This research is vital for understanding chemical reactivity and designing targeted organic syntheses (Schlosser et al., 2005).
Exploration of Fluorination Effects
The compound is used in exploring the effects of fluorination on the geometry and properties of pyridine rings, which is crucial in the field of materials science and molecular design (Junhua Chen et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-3,5,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRXUDYIUGKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505804 | |
| Record name | 2-Chloro-3,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5,6-trifluoropyridine | |
CAS RN |
344324-99-8 | |
| Record name | 2-Chloro-3,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



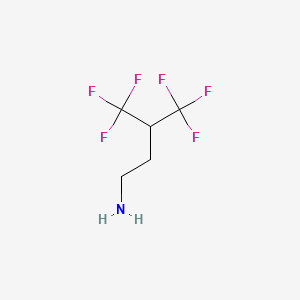

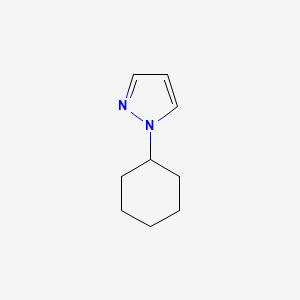

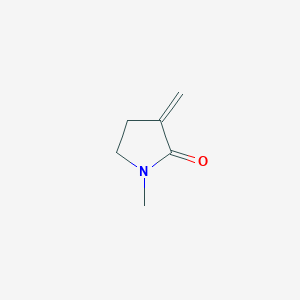

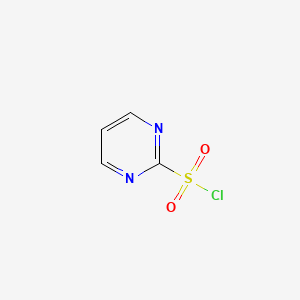
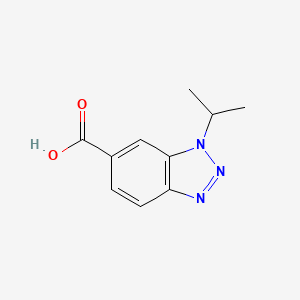
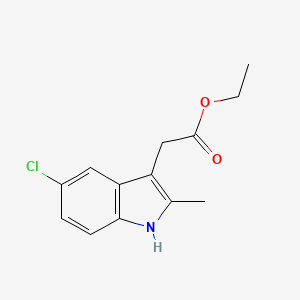

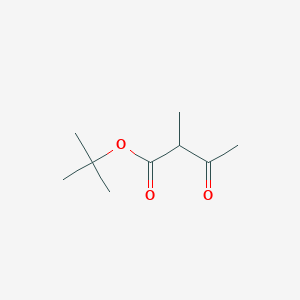

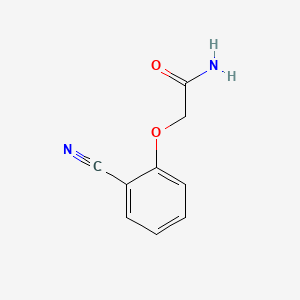
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)